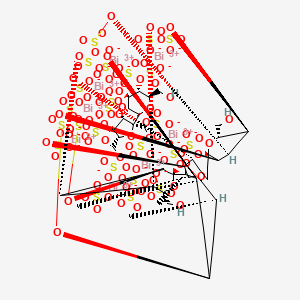

Bismuth sucrose octasulfate

Descripción

Propiedades

Número CAS |

187264-78-4 |

|---|---|

Fórmula molecular |

C36H42Bi8O105S24 |

Peso molecular |

4596 g/mol |

Nombre IUPAC |

octabismuth;[(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2,3,5-trisulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/3C12H22O35S8.8Bi/c3*13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;;;;;;;;/h3*4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;;;;;/q;;;8*+3/p-24/t3*4-,5-,6-,7-,8+,9+,10-,11+,12+;;;;;;;;/m111......../s1 |

Clave InChI |

VZKDFRHRTDWUMS-JTSAYTTHSA-A |

SMILES |

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

SMILES canónico |

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

Sinónimos |

ismuth sucrose octasulfate BISOS potassium sucrose octa sulfate sucrose octasulfate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Gastrointestinal Disorders

- Peptic Ulcers : Bismuth sucrose octasulfate has been extensively studied for its efficacy in treating peptic ulcers. It forms a protective layer over the ulcerated areas, which helps in reducing pain and promoting healing. Clinical studies have shown significant improvement in ulcer healing rates when used alongside standard treatments such as proton pump inhibitors .

- Gastritis : The compound is effective in managing gastritis, particularly associated with Helicobacter pylori infections. It aids in mucosal protection and may enhance the efficacy of antibiotic therapies aimed at eradicating H. pylori .

-

Wound Healing

- Recent studies indicate that this compound can be beneficial in wound healing, particularly for diabetic foot ulcers. It improves microcirculation and promotes tissue oxygenation, which are critical factors in wound recovery . The compound's ability to regulate matrix metalloproteinases (MMPs) further supports its role in enhancing healing processes .

- Oral Applications

Case Studies

Análisis De Reacciones Químicas

Solubility and Hydrolysis

-

Bismuth(III) compounds, including bismuth sucrose octasulfate, can undergo hydrolysis in dilute solutions, particularly in the presence of chloride ions, leading to the formation of a white precipitate of bismuth oxychloride (BiOCl) :

Reactions with Aqueous Ammonia

Reactions with Sodium Hydroxide

-

Sodium hydroxide reacts with bismuth(III) ions to produce a precipitate of bismuth hydroxide :

-

Bismuth hydroxide does not dissolve in excess sodium hydroxide, but it does dissolve in acids :

Formation of Sucralfate

Antiulcer Activity

-

Bismuth (phosph/sulf)ated saccharides, including bismuth hydroxide sucrose octasulfate, are useful in ameliorating gastrointestinal damage .

-

This compound has been shown to reduce the severity of damage in ethanol-induced and hydrochloric acid-induced gastric mucosal damage models, as well as in the Shay rat model .

Comparative Absorption Studies

-

The absorption of bismuth following oral administration of this compound is significantly lower than that from De-Nol (bismuth subcitrate) and similar to that from Pepto-Bismol (bismuth subsalicylate) .

-

Animal studies showed that the maximum concentration (Cmax) of bismuth in blood was significantly lower for this compound compared to bismuth subcitrate .

-

Kidney, liver, and lung levels of bismuth were also significantly lower for this compound compared to bismuth subcitrate .

-

Urinary excretion of bismuth was significantly lower for this compound compared to bismuth subcitrate .

Comparación Con Compuestos Similares

Bismuth-Based Compounds

Bismuth Subcitrate (De-Nol)

- Structure : A colloidal bismuth-citrate complex.

- Absorption & Toxicity : In rats, bismuth subcitrate showed higher systemic absorption (0.27% urinary excretion) compared to BSOS (0.04%). Organ accumulation (kidney, liver, lung) was also significantly higher for bismuth subcitrate .

- Mechanism : Binds to ulcer bases and exhibits antimicrobial activity against Helicobacter pylori .

- Clinical Use : Effective in peptic ulcer treatment, often combined with antibiotics in triple therapy .

Bismuth Subsalicylate (Pepto-Bismol)

- Structure : Bismuth salt of salicylic acid.

- Absorption & Toxicity : Urinary excretion (0.07%) and organ accumulation are comparable to BSOS. However, it releases salicylate, posing risks for Reye’s syndrome in children .

- Mechanism : Combines antacid, anti-inflammatory, and antimicrobial properties.

- Clinical Use : Treats diarrhea and dyspepsia but less favored for chronic ulcers due to salicylate content .

Key Differences

- Absorption : BSOS < Bismuth subcitrate ≈ Bismuth subsalicylate.

- Safety : BSOS avoids salicylate-related toxicity, making it safer for prolonged use .

Structural Analogs of Sucrose Octasulfate

Sucralfate (Aluminum Sucrose Octasulfate)

- Structure : Aluminum salt of SOS.

- Mechanism : Forms a viscous gel in acidic environments, adhering to ulcers and stabilizing growth factors (e.g., aFGF, bFGF) to promote healing .

- Clinical Use : First-line treatment for gastric and duodenal ulcers. Unlike BSOS, sucralfate’s aluminum content may cause constipation but lacks bismuth’s systemic risks .

Silver Sucrose Octasulfate (IASOS™)

- Structure : Silver salt of SOS.

- Mechanism : Combines SOS’s mucosal adhesion with silver’s antimicrobial activity. Exhibits synergistic effects against Staphylococcus aureus and biofilm-forming pathogens .

- Clinical Use : Topical formulations for mucosal infections (e.g., vaginal, ocular) rather than gastrointestinal applications .

Potassium Sucrose Octasulfate

- Structure : Potassium salt of SOS.

- Mechanism : Used in wound dressings to enhance diabetic foot ulcer healing by stabilizing growth factors (e.g., FGF2) and reducing recurrence rates (30.4% vs. 66.7% with neutral dressings) .

Comparative Data Table

Research Findings and Mechanistic Insights

- Absorption Profile : BSOS’s low absorption is attributed to its stable binding to mucosal surfaces, reducing systemic exposure compared to bismuth subcitrate .

- Growth Factor Interactions : SOS in BSOS and sucralfate stabilizes acidic/basic FGF, enhancing tissue repair .

- Antimicrobial Activity : Silver SOS outperforms colloidal silver in biofilm disruption, while BSOS lacks direct antiviral efficacy .

Q & A

Basic Research Questions

Q. How can researchers ensure the synthesis and purity of bismuth sucrose octasulfate in laboratory settings?

- Methodological Answer : Synthesis involves ion exchange from sodium/potassium salts under non-aqueous conditions to avoid degradation (e.g., using triethylammonium counterions in organic solvents). Purity verification requires HPLC analysis to quantify impurities like sucrose heptasulfate (relative retention time ~0.6 vs. octasulfate at 1.0) . Stability testing under hygroscopic conditions (-20°C, inert atmosphere) is critical to prevent sulfate loss .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Use quaternary ammonium or phosphonium salts to minimize sulfate fragmentation in positive ion mode .

- Nuclear Magnetic Resonance (NMR) : Deuterium-induced differential isotope-shift 2D NMR assigns all ¹H/¹³C resonances, confirming complete sulfation and detecting hydrolysis products .

Q. How should in vivo studies be designed to evaluate this compound’s cytoprotective effects?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with ulcer induction (e.g., indomethacin). Control groups should compare against other bismuth salts (subsalicylate, subcitrate) to assess mucosal absorption and cytoprotective pathways (e.g., prostaglandin synthesis, mucus secretion) .

Advanced Research Questions

Q. How can researchers address contradictions in data regarding sulfate ester stability during synthesis and storage?

- Methodological Answer : Degradation to heptasulfate impurities occurs in aqueous environments. Mitigate by synthesizing non-hygroscopic salts (e.g., triethylammonium) via organic-phase ion exchange and avoiding prolonged storage in water . Validate purity post-synthesis using HPLC with system repeatability tests (RSD ≤2.0% for peak area) .

Q. What experimental factors influence the reproducibility of pharmacological studies on this compound?

- Methodological Answer : Counterion choice (e.g., ammonium vs. triethylammonium) impacts analytical results (e.g., ESI-MS fragmentation) . Standardize counterion type across studies. For in vitro assays, pre-treat samples with chelating agents to avoid aluminum interference from sucralfate dissociation .

Q. How can conflicting findings on cytoprotective mechanisms be resolved?

- Methodological Answer : Discrepancies arise from assay variability (e.g., prostaglandin E₂ ELISA vs. epidermal growth factor quantification). Use multi-omics approaches (transcriptomics/proteomics) to map pathways and validate via knockout models .

Q. What pharmacokinetic challenges arise when comparing this compound to other bismuth formulations?

- Methodological Answer : Bismuth absorption varies by salt type (e.g., octasulfate vs. subsalicylate). Use isotope-tracing (e.g., ²⁰⁵Bi) in rat plasma and tissue samples, coupled with ICP-MS, to quantify bioavailability and tissue distribution .

Q. How should clinical trials for sucrose octasulfate–impregnated dressings be structured to ensure robust outcomes?

- Methodological Answer : Adopt PICOT framework: P opulation (noninfected diabetic foot ulcers), I ntervention (sucrose octasulfate dressings), C omparator (noninteractive dressings), O utcome (healing rate), T ime (8–40 weeks). Use blinded RCTs with endpoint adjudication to reduce bias .

Q. What advanced methods quantify low-abundance impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.